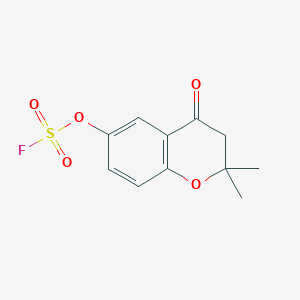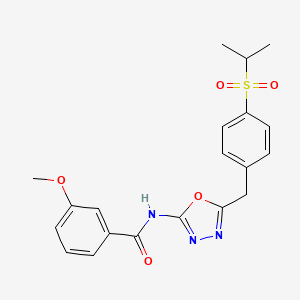![molecular formula C16H17ClN4O2 B2388295 2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide CAS No. 1376241-81-4](/img/structure/B2388295.png)
2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 'compound X' in scientific literature.
Applications De Recherche Scientifique
Compound X has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Additionally, compound X has been studied for its potential as a fluorescent probe for the detection of specific biological molecules.
Mécanisme D'action
The mechanism of action of compound X is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in inflammation and tumor growth. Additionally, compound X has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, compound X has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound X in lab experiments is its potential as a therapeutic agent for the treatment of diseases such as cancer and inflammation. Additionally, compound X has been shown to be a useful fluorescent probe for the detection of specific biological molecules. However, one limitation of using compound X in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of compound X. One direction is the development of new synthetic methods for the production of compound X. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its potential as a therapeutic agent. Furthermore, research is needed to explore the potential toxicity of compound X and its limitations in certain applications. Finally, the use of compound X as a fluorescent probe for the detection of specific biological molecules should be further explored.
Méthodes De Synthèse
Compound X can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of compound X involves the reaction of 2-chloro-3-cyanopyridine with 2-amino-N-(propan-2-yl)benzamide in the presence of a catalyst. The resulting compound is then subjected to further reactions to obtain the final product, 2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide.
Propriétés
IUPAC Name |
2-chloro-N-[2-(propan-2-ylcarbamoylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-10(2)19-16(23)21-13-8-4-3-7-12(13)20-15(22)11-6-5-9-18-14(11)17/h3-10H,1-2H3,(H,20,22)(H2,19,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWMQIWYZQMCDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-[[1-(3-methylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2388212.png)
![(2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2388214.png)
![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)
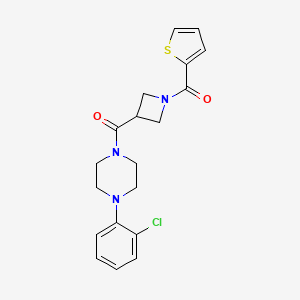
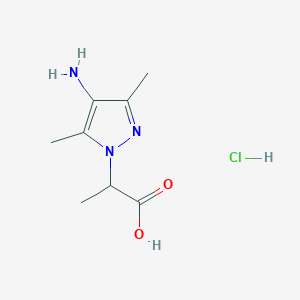
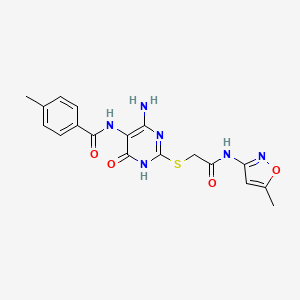
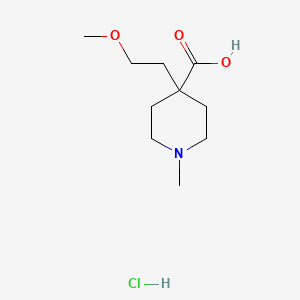
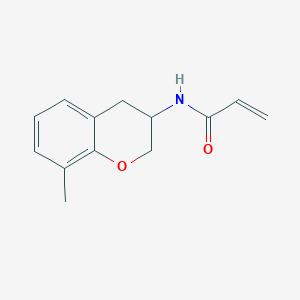
![4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]benzamide](/img/structure/B2388226.png)
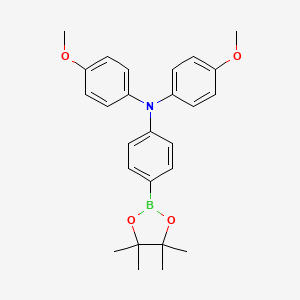

![N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2388230.png)
